molecular formula C17H21Cl2NO5 B585994 5-Chloro Bupropion-d9 Fumarate CAS No. 1346606-75-4

5-Chloro Bupropion-d9 Fumarate

Cat. No.: B585994
CAS No.: 1346606-75-4
M. Wt: 399.312
InChI Key: MGHPTSVYSLXGEG-SJRNJJABSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro Bupropion-d9 Fumarate involves the introduction of deuterium atoms into the Bupropion molecule. This can be achieved through various deuteration techniques, such as catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient incorporation of deuterium atoms while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro Bupropion-d9 Fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: 5-Chloro Bupropion-d9 Fumarate is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling. It helps in studying reaction mechanisms and kinetics.

Biology: In biological research, the compound is used to study metabolic pathways and drug interactions. Its deuterated form allows for precise tracking and analysis in metabolic studies.

Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Bupropion and its derivatives. It helps in developing more effective and safer antidepressant therapies.

Industry: In the pharmaceutical industry, this compound is used in the development and quality control of Bupropion-based medications. Its isotopic labeling provides a reliable means of ensuring the consistency and purity of the final product.

Mechanism of Action

5-Chloro Bupropion-d9 Fumarate exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their levels in the synaptic cleft. This prolongs their action within the neuronal synapse and enhances neurotransmission. The compound binds to the norepinephrine transporter and the dopamine transporter, preventing the reuptake of these neurotransmitters .

Comparison with Similar Compounds

Uniqueness: 5-Chloro Bupropion-d9 Fumarate is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in scientific research and pharmaceutical development.

Properties

IUPAC Name

(E)-but-2-enedioic acid;1-(3,5-dichlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO.C4H4O4/c1-8(16-13(2,3)4)12(17)9-5-10(14)7-11(15)6-9;5-3(6)1-2-4(7)8/h5-8,16H,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i2D3,3D3,4D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHPTSVYSLXGEG-SJRNJJABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC(=C1)Cl)Cl)NC(C)(C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(=O)C1=CC(=CC(=C1)Cl)Cl.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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